molecular formula C10H8BrNO2 B062871 methyl 4-bromo-1H-indole-2-carboxylate CAS No. 167479-13-2

methyl 4-bromo-1H-indole-2-carboxylate

Cat. No. B062871
Key on ui cas rn: 167479-13-2
M. Wt: 254.08 g/mol
InChI Key: DTPOJMDJBBGYFK-UHFFFAOYSA-N
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Patent
US08853209B2

Procedure details

To a solution of methyl 4-bromo-1H-indole-2-carboxylate (4.09 g) in dichloromethane (60 mL) was added a mixture of POCl3 (3.7 g) and N,N-dimethylformamide (1.76 g). The mixture was stirred at reflux overnight. The mixture was diluted with ethyl acetate (300 mL) and 2M sodium acetate solution in water (200 mL) The mixture was stirred thoroughly for 1 hour. The aqueous layer was extracted with ethyl acetate. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, concentration of the mixture gave the title compound, which was used in next step without purification.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH3:14])=[O:12])[NH:6]2.O=P(Cl)(Cl)Cl.CN(C)[CH:22]=[O:23]>ClCCl.C(OCC)(=O)C.C([O-])(=O)C.[Na+].O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:22]=[O:23])=[C:5]([C:11]([O:13][CH3:14])=[O:12])[NH:6]2 |f:5.6|

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.76 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
was stirred thoroughly for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water (×3), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, concentration of the mixture

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=C(NC2=CC=C1)C(=O)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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